molecular formula C10H7BrClN B596979 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile CAS No. 1314776-50-5

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile

Cat. No. B596979
CAS RN: 1314776-50-5
M. Wt: 256.527
InChI Key: BGXVQYBQBYXGKL-UHFFFAOYSA-N
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Description

“1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile” is a chemical compound with the CAS Number: 1314776-50-5 . It has a molecular weight of 256.53 . The IUPAC name for this compound is 1-(4-bromo-3-chlorophenyl)cyclopropanecarbonitrile .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrClN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 . This indicates that the molecule consists of a cyclopropane ring with a carbonitrile group (-CN) and a 4-bromo-3-chlorophenyl group attached.

It is recommended to be stored at -20°C for maximum recovery .

Scientific Research Applications

Stereoselective Synthesis

  • Research has demonstrated the use of similar compounds in the stereoselective synthesis of highly functionalized cyclopropanes, which are important in the production of various pharmaceuticals and fine chemicals. For example, a palladium-catalyzed alkylation and S(N)(') cyclization procedure was developed for alpha-substituted carbonitriles, providing a pathway to synthesize cyclopropanes with high diastereoselectivity (Dorizon et al., 1999).

Reactions and Structural Analysis

  • Another study described the structure of a compound closely related to 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile. This research provided insights into the configuration and geometry of such compounds, which is crucial for understanding their reactivity and potential applications (Ülkü et al., 1995).

Synthesis of Derivatives

  • Cyclopropane derivatives, similar to 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile, have been synthesized through various reactions, including bromination and chlorination. These reactions are important for creating compounds with specific properties for use in different fields, including materials science and pharmaceuticals (Billups et al., 1984).

Application in Optoelectronics and Nonlinear Optics

  • Compounds structurally similar to 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile have been explored for their optoelectronic properties. Such studies are significant for the development of new materials with potential applications in electronic and photonic devices (Irfan et al., 2020).

Asymmetric Synthesis

  • The compound has been utilized in the asymmetric synthesis of optically active cyclopropanecarboxylic acids. This is particularly relevant in the creation of chiral compounds, which are crucial in the development of certain types of pharmaceuticals (Gui, 1998).

properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXVQYBQBYXGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742711
Record name 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile

CAS RN

1314776-50-5
Record name 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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